molecular formula C10H8N2O2S B6386186 2-Amino-5-(thiophen-2-YL)isonicotinic acid CAS No. 1261903-23-4

2-Amino-5-(thiophen-2-YL)isonicotinic acid

Cat. No.: B6386186
CAS No.: 1261903-23-4
M. Wt: 220.25 g/mol
InChI Key: JGZXGDYLFNSNJR-UHFFFAOYSA-N
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Description

2-Amino-5-(thiophen-2-yl)isonicotinic acid is a heterocyclic compound that features a thiophene ring fused to an isonicotinic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(thiophen-2-yl)isonicotinic acid typically involves the condensation of thiophene derivatives with isonicotinic acid precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as microwave irradiation and the use of green chemistry principles are being explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(thiophen-2-yl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated thiophene compounds. These products can be further utilized in the synthesis of more complex molecules for various applications .

Scientific Research Applications

2-Amino-5-(thiophen-2-yl)isonicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitroisonicotinic acid: Similar structure but with a nitro group instead of a thiophene ring.

    2-Amino-5-(pyridin-2-yl)isonicotinic acid: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-Amino-5-(thiophen-2-yl)isonicotinic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-amino-5-thiophen-2-ylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-9-4-6(10(13)14)7(5-12-9)8-2-1-3-15-8/h1-5H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZXGDYLFNSNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686897
Record name 2-Amino-5-(thiophen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-23-4
Record name 2-Amino-5-(thiophen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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